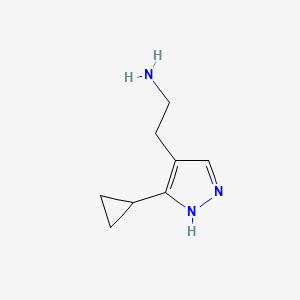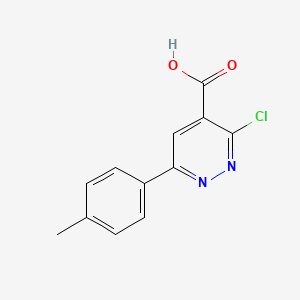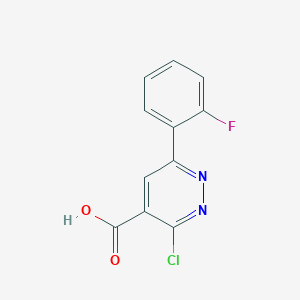![molecular formula C11H8F2N2O2 B1472398 1-[(2,6-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1508664-77-4](/img/structure/B1472398.png)
1-[(2,6-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Structural and Spectral Investigations
Research on pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has focused on their structural and spectral properties. These investigations include experimental and theoretical studies on the molecular structure, using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. These studies provide insights into the compound's electronic structure and reactivity, which are crucial for its applications in material science and chemical synthesis (Viveka et al., 2016).
Chemical Synthesis and Functionalization
Pyrazole-4-carboxylic acid derivatives serve as key intermediates in the synthesis of complex organic molecules. For instance, the synthesis of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid through a series of reaction steps, including oxidation and hydrolysis, highlights the versatility of these compounds in creating molecules with potential biological activity (Li-fen, 2013). Additionally, functionalization and cyclization reactions of these derivatives have been explored for generating novel compounds with potential applications in medicinal chemistry and agriculture (Akçamur et al., 1997).
Antifungal Activity
Some derivatives of pyrazole-4-carboxylic acid exhibit significant antifungal activity. A study on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showed moderate to excellent activities against phytopathogenic fungi, indicating their potential as antifungal agents. This research not only highlights the bioactivity of these compounds but also contributes to the development of new fungicides (Du et al., 2015).
Coordination Chemistry
Pyrazole-4-carboxylic acid derivatives have been utilized in coordination chemistry to synthesize novel coordination complexes. These complexes, obtained from reactions with metal ions like Cu(II) and Co(II), exhibit unique structural and potentially catalytic or magnetic properties, useful in materials science and catalysis (Radi et al., 2015).
Wirkmechanismus
Target of Action
It is known to be a derivative of rufinamide , which is an antiepileptic drug that targets sodium channels . Rufinamide is believed to stabilize the inactive state of sodium channels, thus closing the ion channels .
Mode of Action
Rufinamide is believed to stabilize the inactive state of sodium channels, thus adequately closing the ion channels .
Biochemical Pathways
Rufinamide, as an antiepileptic drug, is involved in the modulation of sodium channels, which play a crucial role in the generation and conduction of action potentials in neurons .
Pharmacokinetics
Rufinamide, from which it is derived, is known to be rapidly absorbed with a bioavailability of at least 85% . Rufinamide is extensively metabolized in the liver, primarily by hydrolysis mediated by carboxylesterase 1, to a carboxylic acid derivative . Approximately 2% of an administered dose is excreted as unchanged Rufinamide in urine .
Result of Action
Rufinamide is used as a complementary therapy for seizures associated with Lennox-Gastaut syndrome, a rare and severe epileptic encephalopathy .
Action Environment
Rufinamide, from which it is derived, is known to undergo forced degradation under alkaline conditions .
Biochemische Analyse
Biochemical Properties
1-[(2,6-Difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate voltage-gated sodium channels, which are crucial for the propagation of action potentials in neurons
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to stabilize the inactive state of sodium channels, thereby preventing excessive neuronal firing . This effect can be beneficial in conditions such as epilepsy, where abnormal neuronal activity is a hallmark.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the voltage-gated sodium channels and stabilizes their inactive state, thus inhibiting the influx of sodium ions . This action prevents the initiation and propagation of action potentials, thereby exerting its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under alkaline conditions . Long-term studies have shown that it maintains its efficacy in modulating sodium channels over extended periods, although its stability may be affected by environmental factors such as temperature and pH.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively modulates sodium channels and prevents abnormal neuronal activity . At higher doses, it may exhibit toxic or adverse effects, such as sedation or motor impairment. These threshold effects highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes chemical hydrolysis to form its degradation products . Enzymes such as cytochrome P450 play a crucial role in its metabolism, affecting its bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is distributed throughout the body, with higher concentrations observed in the liver and brain . Its localization and accumulation are influenced by factors such as blood-brain barrier permeability and tissue-specific transport mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and cell membrane, where it interacts with sodium channels . Post-translational modifications and targeting signals may direct it to specific compartments or organelles, influencing its therapeutic potential.
Eigenschaften
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c12-9-2-1-3-10(13)8(9)6-15-5-7(4-14-15)11(16)17/h1-5H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSPLNFBQAPMCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(C=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1472315.png)
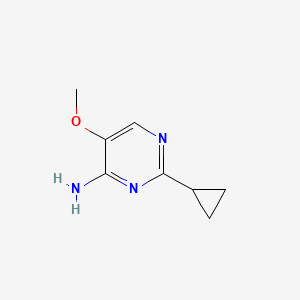
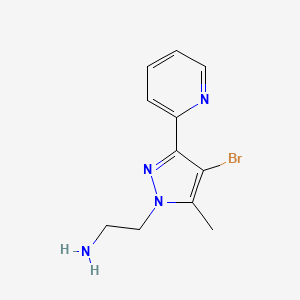

![3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1472321.png)
![2-(Methylamino)-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1472322.png)

![2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1472324.png)

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472328.png)
![2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472329.png)
